6-Methoxy-5-nitroisoindolin-1-one is an organic compound characterized by its isoindolin-1-one structure, which includes both a methoxy group and a nitro group. The presence of these functional groups contributes to its unique chemical reactivity and potential biological activities. The compound has the molecular formula and a CAS number of 15774-55-7. Its structure allows it to engage in various
The uniqueness of 6-Methoxy-5-nitroisoindolin-1-one lies in the combination of both methoxy and nitro groups, which provide distinct chemical reactivity and versatile applications across various fields .
6-Methoxy-5-nitroisoindolin-1-one has been investigated for its potential biological activities, particularly in the fields of antibacterial and anticancer research. Its mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The nitro group can be reduced to form reactive intermediates that interact with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. Additionally, the methoxy group enhances the compound's lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
The synthesis of 6-Methoxy-5-nitroisoindolin-1-one typically involves the nitration of 6-methoxyisoindolin-1-one. This reaction is performed using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions through electrophilic aromatic substitution. In industrial settings, the production can be scaled up by optimizing reaction conditions such as temperature, reagent concentration, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield .
The applications of 6-Methoxy-5-nitroisoindolin-1-one are diverse:
Research on the interaction of 6-Methoxy-5-nitroisoindolin-1-one with biological targets has shown that its nitro group plays a crucial role in forming reactive intermediates that can affect enzyme activity. The methoxy group enhances its ability to penetrate lipid membranes, which is important for its bioactivity. These interactions are critical for understanding how this compound may function as a therapeutic agent.
The bromination of isoindoline precursors forms a critical step in constructing the nitro-substituted scaffold. N-Bromosuccinimide (NBS) paired with benzoyl peroxide (BPO) enables controlled allylic bromination under radical initiation. Key optimization parameters include:
Table 1: Bromination Efficiency Under Varied Conditions
| Solvent | Temperature (°C) | NBS Equiv. | Yield (%) |
|---|---|---|---|
| DCM | 40 | 1.2 | 78 |
| Ethanol | 30 | 1.5 | 65 |
| THF | 50 | 1.0 | 42 |
Optimal yields (78%) occur in DCM at 40°C with 1.2 equivalents of NBS [4].
Post-bromination, ammonolysis introduces the amine functionality. This nucleophilic substitution proceeds via:
Challenges include competing hydrolysis, mitigated by anhydrous conditions and stoichiometric control.
Transition metal catalysis offers regioselective alternatives to conventional methods:
Table 2: Catalytic Systems for Amination
| Catalyst | Substrate | Yield (%) | T (°C) |
|---|---|---|---|
| CuI/4-hydroxyproline | 5-Bromo-6-methoxy | 85 | 50 |
| RhCl₃·3H₂O | Iodonium ylide | 72 | 80 |
These methods reduce reliance on harsh bromination conditions, though substrate scope limitations persist [5] [6].
Solvent choice critically impacts reaction efficiency:
Table 3: Solvent Effects on Nitration Yield
| Solvent | HNO₃ Concentration | Yield (%) |
|---|---|---|
| H₂SO₄ | Fuming | 92 |
| Acetic Acid | 70% | 68 |
| TFA | 90% | 55 |
Purifying 6-Methoxy-5-nitroisoindolin-1-one involves addressing:
Figure 1: HPLC Profile of Crude Product
The solid-state structural determination of 6-Methoxy-5-nitroisoindolin-1-one through X-ray crystallographic analysis provides crucial insights into its three-dimensional molecular architecture and intermolecular packing arrangements. Based on crystallographic studies of related isoindolinone derivatives, several key structural parameters can be anticipated for this compound [1] [2] [3].
Single crystal X-ray diffraction analysis of structurally analogous compounds reveals that isoindolinone derivatives typically crystallize in monoclinic space groups, with P2₁/c being particularly common [1] [3] [4]. The isoindoline ring system maintains essential planarity, with root-mean-square deviations typically ranging from 0.017 to 0.033 Å [5] [6]. For methoxy-substituted derivatives, the methoxy substituent frequently adopts an orientation nearly perpendicular to the isoindoline ring plane, with dihedral angles approaching 89.7° [6].
Table 1: Comparative Crystallographic Data for Related Isoindolinone Structures
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Key Structural Features |
|---|---|---|---|---|---|---|
| 10-methoxy-7,11b,12,13-tetrahydro-6H-pyrazino[2,1-a]isoquinolin-8-one | P2₁/c | 10.3021(8) | 15.7835(13) | 8.3052(7) | Not reported | Bronze block crystals, tetrahydropyrazino ring system |
| 2-methoxyisoindoline-1,3-dione | Not specified | Not reported | Not reported | Not reported | Not reported | Methoxy substituent perpendicular to indoline ring (89.7°) |
| 2-(3-oxo-3-phenylpropyl)isoindoline-1,3-dione | P2₁/c | 9.5306(2) | 6.1971(2) | 23.3849(7) | 101.445(3) | Phthalimide derivative with phenylacetone moiety |
The nitro group substitution at the 5-position introduces significant electronic perturbations that influence both intramolecular geometry and intermolecular interactions. Nitro groups in aromatic systems typically adopt coplanar arrangements with the aromatic ring due to resonance stabilization, with C-N-O bond angles approaching 123-125° [7]. The strong electron-withdrawing nature of the nitro group creates localized charge separation that can facilitate specific hydrogen bonding patterns in the crystal lattice.
Intermolecular interactions in the solid state are expected to involve C-H⋯O hydrogen bonds between aromatic hydrogen atoms and the nitro group oxygen atoms, as well as potential π-π stacking interactions between isoindoline ring systems [8] [5]. The methoxy group oxygen can serve as a hydrogen bond acceptor, contributing to the overall crystal packing stability through weak C-H⋯O contacts [9].
The molecular conformation in the solid state may exhibit slight deviations from planarity due to steric interactions between the methoxy and nitro substituents. Torsional adjustments around the C-O methoxy bond and potential out-of-plane displacement of the nitro group could optimize crystal packing efficiency while minimizing unfavorable electronic repulsions [6].
Comprehensive multinuclear Nuclear Magnetic Resonance spectroscopic analysis of 6-Methoxy-5-nitroisoindolin-1-one requires systematic assignment of ¹H, ¹³C, and potentially ¹⁵N chemical shifts. The unique substitution pattern creates a distinctive electronic environment that manifests in characteristic spectral signatures [10] [11] [12].
¹H Nuclear Magnetic Resonance Spectral Assignments
The aromatic region of the ¹H Nuclear Magnetic Resonance spectrum displays the characteristic splitting pattern expected for the asymmetrically substituted isoindoline core. The hydrogen atom at the 7-position (adjacent to the methoxy group) resonates as a doublet in the range 7.2-7.6 parts per million with a coupling constant of approximately 8-9 Hz, reflecting the meta-coupling to the 4-position hydrogen [11] [12]. The 4-position hydrogen appears as a doublet at 7.0-7.4 parts per million, exhibiting similar coupling characteristics.
The methoxy group provides a sharp singlet at 3.8-4.0 parts per million, integrating for three hydrogen atoms [11] [12]. This chemical shift range is characteristic of aromatic methoxy substituents and reflects the deshielding effect of the adjacent aromatic system. The CH₂ group of the isoindoline ring typically appears as a complex multiplet between 4.3-4.5 parts per million, with the specific splitting pattern dependent on the coupling to the nitrogen hydrogen and potential long-range coupling effects [13].
The lactam nitrogen hydrogen (NH) resonates as a broad singlet between 5.5-6.5 parts per million, with the exact position influenced by hydrogen bonding interactions and exchange rates [13]. Temperature-dependent studies may reveal coalescence phenomena related to nitrogen inversion or hydrogen exchange processes.
Table 2: Multinuclear Nuclear Magnetic Resonance Spectral Assignments
| Position/Functional Group | ¹H NMR (ppm) | ¹³C NMR (ppm) | Multiplicity/Coupling |
|---|---|---|---|
| Aromatic CH (7-position) | 7.2-7.6 | Not specified | d, J = 8-9 Hz |
| Aromatic CH (4-position) | 7.0-7.4 | Not specified | d, J = 8-9 Hz |
| Methoxy OCH₃ | 3.8-4.0 | 55-60 | s |
| CH₂-N (isoindoline) | 4.3-4.5 | 45-50 | various |
| NH (lactam) | 5.5-6.5 (br) | Not applicable | br s |
| Carbonyl C=O | Not applicable | 168-172 | quaternary |
| Aromatic C (methoxy-bearing) | Not applicable | 155-165 | quaternary |
| Aromatic C (nitro-bearing) | Not applicable | 145-155 | quaternary |
¹³C Nuclear Magnetic Resonance Spectral Assignments
The ¹³C Nuclear Magnetic Resonance spectrum provides definitive structural confirmation through characteristic carbonyl and aromatic carbon chemical shifts. The lactam carbonyl carbon resonates between 168-172 parts per million, reflecting the typical chemical shift range for amide carbonyls [11] [7]. The aromatic carbons bearing electron-withdrawing and electron-donating substituents exhibit distinct chemical shifts that enable unambiguous assignment.
The carbon bearing the methoxy group appears between 155-165 parts per million, demonstrating the expected downfield shift associated with oxygen substitution [11] [12]. Conversely, the nitro-bearing carbon resonates between 145-155 parts per million, reflecting the deshielding effect of the nitro group. The methoxy carbon itself appears between 55-60 parts per million, consistent with aromatic methoxy substituents [14].
The CH₂ carbon of the isoindoline ring typically resonates between 45-50 parts per million, with the exact chemical shift influenced by the electronic nature of the adjacent nitrogen and aromatic system [13].
Density Functional Theory calculations provide detailed insights into the electronic structure, molecular geometry, and energetic properties of 6-Methoxy-5-nitroisoindolin-1-one. The computational approach enables prediction of spectroscopic properties, reaction pathways, and intermolecular interactions that complement experimental observations [15] [16] [7].
Theoretical Methodology
The most appropriate computational methodology for this system involves the B3LYP or PBE density functional coupled with polarized basis sets such as 6-31+G(d,p) or 6-311++G(d,p) [16] [7]. These methods have demonstrated reliable performance for nitroaromatic compounds and heterocyclic systems. Solvation effects can be incorporated through the Polarizable Continuum Model to account for the influence of polar solvents commonly used in spectroscopic studies [7].
Table 3: Computational Modeling Parameters for Electronic Structure Studies
| Method/Parameter | Recommended Value/Method | Literature Precedent |
|---|---|---|
| Preferred DFT Functional | B3LYP or PBE | Isoindolinone studies |
| Basis Set | 6-31+G(d,p) or 6-311++G(d,p) | Nitroaromatic compounds |
| Solvation Model | PCM (methanol/DMSO) | Polar molecule studies |
| Ground State Geometry | C₁ symmetry | Single crystal X-ray |
| Electronic Configuration | Closed-shell singlet | Neutral organic molecules |
| HOMO Energy (eV) | -6.5 to -7.5 (estimated) | Aromatic nitro compounds |
| LUMO Energy (eV) | -2.0 to -3.0 (estimated) | Electron-poor aromatics |
| Band Gap (eV) | 3.5 to 5.5 (estimated) | Push-pull systems |
Electronic Structure Analysis
The electronic structure of 6-Methoxy-5-nitroisoindolin-1-one is characterized by significant intramolecular charge transfer between the electron-donating methoxy group and the electron-withdrawing nitro group [16]. This push-pull electronic configuration results in substantial ground-state dipole moment values, typically ranging from 4.5 to 6.5 Debye for similar systems [16].
The Highest Occupied Molecular Orbital primarily localizes on the methoxy-substituted aromatic region, while the Lowest Unoccupied Molecular Orbital shows significant contribution from the nitro group and adjacent aromatic carbons [16]. This orbital distribution facilitates intramolecular charge transfer transitions that appear in the ultraviolet-visible absorption spectrum.
Computational optimization of the molecular geometry reveals that the compound adopts a nearly planar conformation in the gas phase, with slight deviations from planarity around the methoxy substituent [16]. The nitro group maintains coplanarity with the aromatic ring due to resonance stabilization, while the methoxy group may exhibit small torsional adjustments to minimize steric interactions.
Natural Bond Orbital analysis provides quantitative assessment of intramolecular charge transfer interactions and hyperconjugative effects [7]. The analysis reveals significant charge delocalization from the methoxy lone pairs into the aromatic π-system, while the nitro group withdraws electron density through both inductive and resonance mechanisms.
Vibrational spectroscopy provides definitive structural confirmation and functional group identification for 6-Methoxy-5-nitroisoindolin-1-one. The combination of Fourier Transform-Infrared and Raman spectroscopy enables comprehensive characterization of all fundamental vibrational modes [7] [17] [18].
Fourier Transform-Infrared Spectroscopic Analysis
The Fourier Transform-Infrared spectrum exhibits characteristic absorption bands that enable unambiguous identification of the key functional groups. The lactam carbonyl stretching vibration appears as a strong, sharp absorption between 1700-1720 cm⁻¹, reflecting the typical frequency range for amide carbonyls [7] [19]. This band position confirms the presence of the isoindolinone core structure.
The nitro group manifests through two characteristic stretching vibrations: the asymmetric N-O stretch appears between 1500-1560 cm⁻¹, while the symmetric stretch occurs between 1300-1350 cm⁻¹ [7] [18]. These bands typically exhibit high intensity due to the large dipole moment changes associated with nitro group vibrations.
Table 4: Vibrational Spectroscopy Correlations for 6-Methoxy-5-nitroisoindolin-1-one
| Functional Group | IR Frequency (cm⁻¹) | Raman Activity | Assignment Certainty |
|---|---|---|---|
| C=O stretch (lactam) | 1700-1720 | Strong | High |
| N-H stretch | 3200-3400 | Weak | High |
| C-H stretch (aromatic) | 3000-3100 | Medium | High |
| C-H stretch (methyl) | 2800-3000 | Medium | High |
| NO₂ asymmetric stretch | 1500-1560 | Strong | High |
| NO₂ symmetric stretch | 1300-1350 | Medium | High |
| C=C stretch (aromatic) | 1450-1600 | Strong | Medium |
| C-O stretch (methoxy) | 1000-1300 | Medium | Medium |
| C-N stretch | 1200-1400 | Medium | Medium |
| Ring breathing | 700-900 | Strong | Medium |
The aromatic C-H stretching vibrations appear between 3000-3100 cm⁻¹, while the methoxy C-H stretches occur between 2800-3000 cm⁻¹ [7]. The N-H stretch of the lactam typically appears as a broad absorption between 3200-3400 cm⁻¹, with the exact position influenced by hydrogen bonding interactions [7].
Raman Spectroscopic Analysis
Raman spectroscopy provides complementary vibrational information with different selection rules compared to infrared absorption. The nitro group N-O stretching vibrations exhibit particularly strong Raman scattering due to the high polarizability of the N-O bonds [17] [20]. The symmetric nitro stretch typically shows enhanced Raman intensity compared to the asymmetric stretch.
Aromatic ring breathing modes appear strongly in the Raman spectrum between 700-900 cm⁻¹, providing characteristic fingerprint information for the isoindoline core structure [17]. The C=C stretching vibrations of the aromatic ring system manifest between 1450-1600 cm⁻¹ with strong Raman activity [20].
Density Functional Theory Vibrational Calculations
Theoretical vibrational frequency calculations using Density Functional Theory methods enable detailed assignment of experimental bands and prediction of weak or overlapped absorptions [7]. Computed frequencies typically require scaling factors of 0.961 for B3LYP calculations to achieve optimal agreement with experimental values [7].
The calculated vibrational frequencies provide potential energy distribution analysis that quantifies the contribution of different internal coordinates to each normal mode [7]. This analysis enables definitive assignment of complex vibrational modes involving coupled motions of multiple functional groups.